4-Propylcyclohex-1-enylboronic acid, pinacol ester
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Overview
Description
4-Propylcyclohex-1-enylboronic acid, pinacol ester is a boronic ester compound with the molecular formula C15H27BO2. It is a derivative of boronic acid and is widely used in organic synthesis due to its stability and reactivity. The compound is characterized by the presence of a cyclohexene ring substituted with a propyl group and a boronic ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylcyclohex-1-enylboronic acid, pinacol ester typically involves the reaction of 4-propylcyclohex-1-ene with a boronic acid derivative. One common method is the hydroboration-oxidation reaction, where the alkene undergoes hydroboration followed by oxidation to form the boronic ester. The reaction conditions often include the use of a borane reagent and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Propylcyclohex-1-enylboronic acid, pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alkane.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base in the Suzuki-Miyaura coupling.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
4-Propylcyclohex-1-enylboronic acid, pinacol ester is utilized in various scientific research applications:
Chemistry: It is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Propylcyclohex-1-enylboronic acid, pinacol ester involves its reactivity as a boronic ester. In coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
4-Propylcyclohex-1-enylboronic acid, pinacol ester can be compared with other boronic esters, such as phenylboronic acid pinacol ester and methylboronic acid pinacol ester. While these compounds share similar reactivity, this compound is unique due to its cyclohexene ring and propyl substitution, which can influence its steric and electronic properties.
List of Similar Compounds
- Phenylboronic acid pinacol ester
- Methylboronic acid pinacol ester
- Ethylboronic acid pinacol ester
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-propylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h10,12H,6-9,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALBRBHEPBSUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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